molecular formula C19H17ClN2O4S2 B3562972 3-CHLORO-N-[4-(MORPHOLINOSULFONYL)PHENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE

3-CHLORO-N-[4-(MORPHOLINOSULFONYL)PHENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE

Cat. No.: B3562972
M. Wt: 436.9 g/mol
InChI Key: DNCLXGYDBZLQRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-CHLORO-N-[4-(MORPHOLINOSULFONYL)PHENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a complex organic compound with the molecular formula C19H16Cl2N2O4S2. It is a member of the benzothiophene family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-N-[4-(MORPHOLINOSULFONYL)PHENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-chlorobenzothiophene-2-carboxylic acid with 4-(morpholinosulfonyl)aniline under specific conditions to form the desired product . The reaction conditions often include the use of coupling agents, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-CHLORO-N-[4-(MORPHOLINOSULFONYL)PHENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiophene derivatives .

Mechanism of Action

The mechanism of action of 3-CHLORO-N-[4-(MORPHOLINOSULFONYL)PHENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The compound’s sulfonamide group is known to interact with various biological targets, contributing to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique benzothiophene core, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .

Properties

IUPAC Name

3-chloro-N-(4-morpholin-4-ylsulfonylphenyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4S2/c20-17-15-3-1-2-4-16(15)27-18(17)19(23)21-13-5-7-14(8-6-13)28(24,25)22-9-11-26-12-10-22/h1-8H,9-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCLXGYDBZLQRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-CHLORO-N-[4-(MORPHOLINOSULFONYL)PHENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
3-CHLORO-N-[4-(MORPHOLINOSULFONYL)PHENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
3-CHLORO-N-[4-(MORPHOLINOSULFONYL)PHENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
3-CHLORO-N-[4-(MORPHOLINOSULFONYL)PHENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
3-CHLORO-N-[4-(MORPHOLINOSULFONYL)PHENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
3-CHLORO-N-[4-(MORPHOLINOSULFONYL)PHENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.